molecular formula C16H15N3O5 B7477431 [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate

[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate

Cat. No. B7477431
M. Wt: 329.31 g/mol
InChI Key: LYVWJLLIGBMEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OPA-CNB and is a derivative of the amino acid proline. OPA-CNB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of OPA-CNB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, OPA-CNB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. OPA-CNB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
OPA-CNB has a variety of biochemical and physiological effects. As mentioned, it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, OPA-CNB has been shown to have neuroprotective effects, meaning it may be able to protect neurons from damage and degeneration. OPA-CNB has also been shown to have antioxidant properties, meaning it may be able to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of OPA-CNB is that it has been shown to be relatively stable and non-toxic, making it a good candidate for use in lab experiments. However, one limitation is that the synthesis of OPA-CNB is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of OPA-CNB is not fully understood, making it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are many potential future directions for research on OPA-CNB. One area of interest is the development of OPA-CNB as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of OPA-CNB and to identify specific pathways or enzymes that it targets. Finally, OPA-CNB may have potential applications in the development of new antibiotics, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of OPA-CNB involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-oxo-2-(2-oxopyrrolidin-1-yl)ethylamine, which is then reacted with 4-aminobenzoic acid to form the intermediate product. The intermediate is then reacted with 2-cyanoacetic acid to form the final product, OPA-CNB. This synthesis method has been optimized over time to increase yield and reduce impurities.

Scientific Research Applications

OPA-CNB has been studied extensively for its potential applications in various fields. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. OPA-CNB has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, OPA-CNB has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c17-8-7-13(20)18-12-5-3-11(4-6-12)16(23)24-10-15(22)19-9-1-2-14(19)21/h3-6H,1-2,7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVWJLLIGBMEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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